molecular formula C17H29N3O5S B3120190 tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate CAS No. 2609842-67-1

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate

Cat. No.: B3120190
CAS No.: 2609842-67-1
M. Wt: 387.5
InChI Key: YAKIDUIEKLNEFD-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C17H29N3O5S and a molecular weight of 387.5 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then converted to tert-butyl 4-hydrazinylpiperidine-1-carboxylate. The final step involves the reaction with 4-methylbenzenesulfonic acid to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydrazinyl group is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of cellular processes and pathways .

Comparison with Similar Compounds

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.C7H8O3S/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;1-6-2-4-7(5-3-6)11(8,9)10/h8,12H,4-7,11H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIDUIEKLNEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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